Tamoxifen's effectiveness can vary depending on individual differences in how the body metabolizes it. 4-OHT is a key player in this process. Researchers use 4-OHT to investigate tamoxifen's pharmacokinetics (movement within the body) and pharmacodynamics (effects on the body) [1]. By measuring 4-OHT levels, scientists can gain insights into how well a patient is metabolizing tamoxifen and potentially predict treatment response [1].
Liquid chromatography-mass spectrometry method for the quantification of tamoxifen and its metabolite 4-hydroxytamoxifen in rat plasma: application to interaction study with biochanin A (an isoflavone): )
Oral tamoxifen can have side effects like blood clots and hot flashes. Researchers are exploring alternative delivery methods, such as topical gels containing 4-OHT, that might minimize these side effects. Studies comparing oral tamoxifen to topical 4-OHT investigate if the metabolite can deliver similar therapeutic effects in breast tissue while reducing systemic exposure [2].
A Randomized Phase II Presurgical Trial of Transdermal 4-Hydroxytamoxifen Gel versus Oral Tamoxifen in Women with Ductal Carcinoma In Situ of the Breast:
4-Hydroxytamoxifen is a potent derivative of tamoxifen, primarily recognized for its role as an estrogen receptor modulator. It is classified as a selective estrogen receptor modulator (SERM) and is notable for its ability to bind to estrogen receptors, thereby influencing various biological processes. The compound's chemical formula is , and it exhibits structural characteristics that enhance its biological activity compared to its parent compound, tamoxifen .
4-Hydroxytamoxifen exhibits significant biological activity, particularly in the context of breast cancer treatment. Its mechanism of action includes:
The synthesis of 4-hydroxytamoxifen can be achieved through several methods:
The primary applications of 4-hydroxytamoxifen include:
Interaction studies involving 4-hydroxytamoxifen have focused on its binding affinity and activity against various targets:
Several compounds share structural similarities with 4-hydroxytamoxifen. Below is a comparison highlighting their uniqueness:
Compound | Structure Similarity | Unique Features |
---|---|---|
Tamoxifen | Parent compound | Less potent than 4-hydroxytamoxifen |
Endoxifen | Active metabolite | Greater bioavailability and potency |
Toremifene | Related SERM | Different pharmacokinetic profile |
Raloxifene | SERM | Primarily used for osteoporosis treatment |
Afimoxifene | Structural analogue | Higher selectivity towards estrogen receptors |
4-Hydroxytamoxifen stands out due to its enhanced potency and specificity for estrogen receptors compared to these similar compounds, making it a critical component in breast cancer therapy .
X-ray crystallographic studies have provided critical insights into the three-dimensional structural organization of 4-hydroxytamoxifen when bound to various nuclear receptor complexes. Multiple high-resolution crystal structures have been determined, revealing the molecular basis for the compound's selective receptor modulation properties [1] [2] [3].
The crystal structure of the estrogen-related receptor gamma ligand binding domain complexed with 4-hydroxytamoxifen was determined to 2.1 Å resolution, providing detailed structural information about the antagonist binding mode [1] [3]. This structure revealed that 4-hydroxytamoxifen binding results in a rotation of the side chain of phenylalanine 435 that partially fills the cavity of the apoligand binding domain. The new rotamer of phenylalanine 435 displaces the activation helix (helix 12) from the agonist position observed in the absence of ligand [1].
A particularly significant finding emerged from the crystal structure of the estrogen receptor beta ligand binding domain associated with 4-hydroxytamoxifen, determined to 2.2 Å resolution [2]. This structure revealed an unprecedented binding mode where two molecules of 4-hydroxytamoxifen bound to a single receptor protein. One 4-hydroxytamoxifen molecule was located in the consensus ligand-binding pocket, whereas the other bound to a site that overlaps with the hydrophobic groove of the coactivator recognition surface [2].
The structural analysis demonstrated that relative to the estrogen receptor alpha-tamoxifen structure, helix 12 has been displaced from the coactivator recognition surface and occupies a unique position [2]. This displacement represents a novel mechanism by which small molecules may directly antagonize receptor-coactivator interactions, providing direct structural evidence for dual binding sites within the receptor complex.
Comparative crystallographic analysis with estrogen receptor alpha revealed the classical three-layered alpha-helical sandwich conformation, similar to other nuclear receptor structures [2]. The binding of the second 4-hydroxytamoxifen molecule appears to be mediated primarily through hydrophobic and van der Waals interactions between the compound and the receptor, with the 4-hydroxyl group and the amine group exposed to solvent [2].
Crystal structure refinement was carried out using rigid-body, positional, and individual B factor refinements with bulk solvent correction, yielding excellent stereochemical parameters with 94% of residues found in the most favorable region of the Ramachandran plot [2]. The high-quality diffraction data and refined structural models provide a solid foundation for understanding the molecular mechanisms underlying 4-hydroxytamoxifen's biological activity.
Molecular dynamics simulations have provided comprehensive insights into the conformational behavior of 4-hydroxytamoxifen in solution, revealing dynamic properties that are not captured in static crystal structures [4] [5]. These studies have been particularly valuable for understanding the flexible nature of 4-hydroxytamoxifen-receptor complexes and their implications for biological activity.
Extensive molecular dynamics simulations totaling over 1 microsecond have been performed on estrogen receptor alpha bound to 4-hydroxytamoxifen, representing the most comprehensive computational analysis to date [5]. These simulations revealed that the antagonist-bound complex exhibits significant conformational fluctuations while maintaining overall structural stability throughout the simulation timeframe.
Principal component analysis revealed that 4-hydroxytamoxifen induced estrogen receptor alpha conformational dynamics are quite distinct from pure antagonist-induced structural dynamics [4]. The simulations demonstrated that 4-hydroxytamoxifen binding allows the receptor to assume flexible conformations that can visit states populated by agonists, providing crucial structural insights into the mixed agonist-antagonist properties observed experimentally [4].
Analysis of root mean squared fluctuations by residue revealed that the increased dynamics of the 4-hydroxytamoxifen complex compared to agonist-bound structures results from movement located exclusively in two regions: residues 526-535 and 545-550, corresponding to the loops that contact the ends of the terminal helix 12 [5]. These fluctuations in the loops surrounding helix 12 were consistently observed across multiple independent simulation trajectories.
The conformational dynamics studies demonstrated that both agonist and antagonist conformations remain stable throughout 240 nanosecond simulations, supporting the hypothesis that there are no transitions between these two states within this timeframe [5]. However, the increased dynamic properties of the 4-hydroxytamoxifen-bound complex represent a potential source of binding entropy that may contribute to the compound's unique pharmacological profile.
Investigations into the binding mode of the ethylamine tail of 4-hydroxytamoxifen revealed greater conformational variation compared to more rigid agonist structures [5]. The fluctuations near helix 12 lead to dynamic rearrangements of this important structural element, which has been associated with the activation status of nuclear receptors.
The computational analysis also revealed that the relaxed conformations of the 4-hydroxytamoxifen bound protein exhibit a diminished size of the co-repressor binding pocket at the ligand binding domain, thus signaling a partial blockage of the co-repressor binding motif [4]. This finding provides a molecular explanation for the observed reduction in co-repressor recruitment and the subsequent shift toward agonist-like transcriptional activity under certain cellular conditions.
Nuclear magnetic resonance spectroscopy has provided detailed molecular-level information about the structure and dynamics of 4-hydroxytamoxifen in solution [6] [7]. Proton nuclear magnetic resonance spectra were obtained on high-field instruments operating at 500 megahertz, providing excellent resolution for the complex multipicity patterns observed in this triphenylethylene derivative [6].
The proton nuclear magnetic resonance chemical shifts are reported as delta values in parts per million downfield from internal tetramethylsilane, with characteristic resonances spanning the range from 0.9 to 7.8 parts per million [6]. The aromatic region between 6.5 and 7.8 parts per million displays the complex multipicity patterns expected for the multiple phenyl ring systems, with specific chemical shift assignments providing information about the substitution patterns and electronic environments of the aromatic protons [6].
Identity confirmation of 4-hydroxytamoxifen samples has been routinely performed using proton nuclear magnetic resonance spectroscopy, which serves as a reliable analytical tool for structural verification [7]. The spectral fingerprint provides unambiguous identification of the compound through characteristic coupling patterns and chemical shift positions that are unique to this specific molecular architecture.
The side chain region of the proton nuclear magnetic resonance spectrum, spanning 1.2 to 4.2 parts per million, contains the ethyl and dimethylamino group resonances that provide important information about the conformation and dynamics of these flexible molecular segments [6]. The dimethylamino protons typically appear as a sharp singlet due to rapid exchange on the nuclear magnetic resonance timescale.
Carbon-13 nuclear magnetic resonance spectroscopy has revealed important information about the electronic environments of carbon atoms throughout the 4-hydroxytamoxifen molecular framework [8]. The methoxy carbon signals, when present in related derivatives, exhibit chemical shifts in the range of 55 to 61 parts per million, with the exact position being diagnostic of the substitution environment and the presence of neighboring functional groups [8].
Studies of carbon-13 chemical shift patterns have demonstrated that the chemical shifts of methoxy carbons are strongly dependent on the atomic environment, particularly the presence of substituents in ortho positions [8]. The chemical shift difference between ortho-disubstituted and mono-substituted environments can be as large as 4.5 parts per million, providing valuable structural information for assignment purposes [8].
The carbonyl region of carbon-13 nuclear magnetic resonance spectra, typically observed between 170 and 185 parts per million, provides information about the electronic environment of quaternary carbon centers and any carbonyl functionalities present in the molecular structure [8]. These chemical shifts are particularly sensitive to conjugation effects and hydrogen bonding interactions.
Mass spectrometric analysis of 4-hydroxytamoxifen has revealed characteristic fragmentation patterns that provide valuable information for structural identification and quantitative analysis [9] [10] [11]. The molecular ion peak at mass-to-charge ratio 388.23 corresponds to the protonated molecular ion, which serves as the parent ion for subsequent fragmentation reactions [11].
The primary fragmentation pathway involves the loss of the hydroxyl group, generating a fragment at mass-to-charge ratio 372.23 that corresponds to a tamoxifen-like structure [9]. This fragmentation pattern is particularly important for distinguishing 4-hydroxytamoxifen from other tamoxifen metabolites that possess similar masses and fragmentation behaviors [9].
High-resolution mass spectrometry has identified several characteristic fragment ions that result from cleavage of the molecular framework [11]. The tropylium ion at mass-to-charge ratio 91.05 represents a highly stable aromatic fragment that results from rearrangement and fragmentation of the phenyl ring systems [11]. This fragment is commonly observed in mass spectrometric analysis of aromatic compounds and provides confirmation of the phenyl ring structures.
The dimethylamino ethyl fragment at mass-to-charge ratio 72.08 results from cleavage of the side chain and represents one of the most characteristic fragments for identification purposes [9] [11]. This fragment is particularly useful for distinguishing 4-hydroxytamoxifen from other structural analogs that may lack the dimethylamino ethyl substituent.
Terminal amine fragmentation produces a fragment at mass-to-charge ratio 58.06, corresponding to the dimethylamino group [11]. This fragmentation pattern is consistent with the known behavior of tertiary amines under electron impact and electrospray ionization conditions.
Tandem mass spectrometry studies have revealed that there are at least seven tamoxifen metabolites with masses and fragmentation patterns similar to 4-hydroxytamoxifen [9]. These include alpha-hydroxytamoxifen, 3-hydroxytamoxifen, 4-prime-hydroxytamoxifen, and tamoxifen-N-oxide, which can potentially interfere with quantitative analysis if adequate chromatographic separation is not employed [9].
The development of highly selective liquid chromatography-tandem mass spectrometry methods has been essential for accurate quantification of 4-hydroxytamoxifen in biological samples [9] [12]. These methods separate 4-hydroxytamoxifen from other tamoxifen metabolites with similar masses and fragmentation patterns, preventing overestimation of 4-hydroxytamoxifen levels that can occur with less selective analytical approaches [9].
Irritant;Health Hazard